N-[(dimethylamino)carbonyl]glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(2)5(10)6-3-4(8)9/h3H2,1-2H3,(H,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSHQZHBSRBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634725 | |
| Record name | N-(Dimethylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-29-9 | |
| Record name | N-[(Dimethylamino)carbonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Dimethylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of N Dimethylamino Carbonyl Glycine
Reactions Involving the Dimethylamino Moiety
Typically, the dimethylamino group is considered a poor leaving group in nucleophilic substitution reactions due to the high basicity of the corresponding dimethylamide anion. acs.org However, its displacement can be achieved under specific conditions. Activation is generally required and can be accomplished through several methods:
Acid Catalysis: Protonation of the dimethylamino group facilitates its departure as a more stable dimethylammonium ion. acs.org
Conversion to a Trimethylammonium Group: Methylation of the dimethylamino group creates a positively charged trimethylammonium (NMe3+) moiety, which is a much better leaving group. acs.org
Presence of Electron-Withdrawing Groups: The placement of strong electron-accepting functionalities elsewhere in the molecule can activate the dimethylamino group for substitution. acs.org
In broader contexts, the dimethylamino group readily reacts with various substrates. It can be converted to the corresponding nitrosamine (B1359907) by treatment with nitrous acid or nitrosyl chloride. chemcess.com Furthermore, in situ generation of dimethylamine (B145610) from the thermal decomposition of solvents like N,N-dimethylformamide (DMF) is a common strategy for its use in nucleophilic aromatic substitution (SNAr) reactions, where it displaces halides on activated aromatic rings. nih.govacs.org This method avoids handling volatile dimethylamine gas directly and has been shown to be effective for a range of aryl and heteroaryl halides. acs.org
Research has also demonstrated that the dimethylamino group can be substituted by other nucleophiles, such as hydrazines or hydroxylamine, particularly in activated systems like enaminones. rsc.org The reaction pathway often involves an initial substitution of the dimethylamino group, followed by subsequent cyclization. rsc.org
The following table summarizes key reactions involving the dimethylamino group:
| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |
| Nucleophilic Substitution (activated) | Acid catalysis; Conversion to NMe₃⁺; Electron-withdrawing groups | Substituted product | acs.org |
| Nitrosation | Nitrous acid (HNO₂) or Nitrosyl chloride (NOCl) | N-Nitrosamine | chemcess.com |
| Nucleophilic Aromatic Substitution (SNAr) | In situ generation from DMF, heat | Aryldimethylamine | nih.govacs.org |
| Substitution in Enaminones | Hydrazines, Hydroxylamine | Substituted heterocycles | rsc.org |
Transformations of the Carbonyl and Carboxylic Acid Functions
The reactivity of the carbonyl and carboxylic acid groups in N-[(dimethylamino)carbonyl]glycine is characteristic of N-acyl amino acids. These functional groups can undergo a variety of transformations, which are fundamental to their roles in both biological and synthetic chemistry. ucalgary.ca
The carboxylic acid group (-COOH) can be readily transformed into several derivatives:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester. This is a common strategy for protecting the carboxylic acid group during other chemical modifications, such as peptide synthesis. orgoreview.com
Amide Formation: The carboxylic acid can be activated and reacted with an amine to form an amide bond. This is the cornerstone of peptide synthesis. uobaghdad.edu.iqbritannica.com Activation is often achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents. uobaghdad.edu.iqgcwgandhinagar.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol, although this requires strong reducing agents.
Decarboxylation: Removal of the carboxyl group as carbon dioxide (CO₂) can occur under certain conditions, often involving the formation of a stabilized carbanion intermediate. libretexts.org
The central amide carbonyl group is part of a urea-like structure. Amides are generally less reactive than other carboxylic acid derivatives. However, the amide bond can be hydrolyzed under strong acidic or basic conditions to yield the constituent amine and carboxylic acid. In the context of N-acyl amino acid derivatives, studies have shown that remote acyl groups can influence the hydrolytic instability of amide bonds under mild acidic conditions. science.gov
The table below outlines common transformations for these functional groups:
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference(s) |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | orgoreview.com |
| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide | uobaghdad.edu.iqbritannica.com |
| Carboxylic Acid | Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol | uobaghdad.edu.iq |
| Carboxylic Acid | Decarboxylation | Heat, specific conditions | Alkane (loss of CO₂) | libretexts.org |
| Amide | Hydrolysis | Strong acid or base, heat | Carboxylic Acid + Amine | science.gov |
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound and its derivatives, possessing multiple reactive sites, allows for various intramolecular cyclization and rearrangement reactions. These pathways are often triggered by specific reagents or reaction conditions and can lead to the formation of diverse heterocyclic systems.
N-acyl amino acids are known precursors for cyclization reactions. For instance, N-acylamino acids can be transformed into 1-N-(acylamino)alkyltriphenylphosphonium salts, which are potent α-amidoalkylating agents. science.gov Derivatives of N-acyl amino acids can undergo intramolecular cyclization to form various ring structures. A notable example is the Hofmann rearrangement of primary amides, which generates an isocyanate intermediate that can be trapped intramolecularly to form cyclic ureas or related heterocycles. organic-chemistry.org
In reactions involving related structures, N-acyliminium ions, which can be generated from N-acyl amino acid derivatives, are key intermediates in cyclization reactions that form new carbon-carbon or carbon-heteroatom bonds. Furthermore, in systems where a dimethylamino group is held in proximity to an electrophilic center, intramolecular reactions can occur. Studies on related compounds have shown that interactions between a dimethylamino group and a nearby aldehyde can lead to N-C bond formation upon protonation. ucalgary.ca
The Curtius rearrangement provides another pathway for rearrangement. Acyl azides, formed from carboxylic acid derivatives, can rearrange to isocyanates, which can then be trapped by internal nucleophiles to yield cyclic carbamates or ureas. organic-chemistry.org These types of rearrangements and cyclizations are fundamental in synthetic organic chemistry for building complex molecular architectures from relatively simple linear precursors.
Reactivity in Peptide Coupling and Amide Bond Formation
The formation of a peptide bond, which is an amide linkage, is one of the most important reactions of amino acids. britannica.com The synthesis of peptides from individual amino acids requires the selective reaction between the carboxylic acid of one amino acid and the amino group of another. libretexts.org This process is complicated by the fact that amino acids are bifunctional, which can lead to a mixture of undesired products. gcwgandhinagar.com To achieve a selective synthesis, protecting groups are employed to temporarily block the reactivity of the amino group of one amino acid and the carboxylic acid group of the other. masterorganicchemistry.com
The N-[(dimethylamino)carbonyl] group itself is a type of urea (B33335) derivative. Urea derivatives are significant in medicinal chemistry and can be synthesized through various methods, often involving isocyanate intermediates. nih.gov The synthesis of amides and peptides from carboxylic acids generally requires an activating agent to enhance the electrophilicity of the carbonyl carbon. libretexts.org Dicyclohexylcarbodiimide (DCC) is a classic example of such a coupling reagent. libretexts.org
While this compound itself is not a standard protecting group, the closely related N,N-dimethylaminoxy carbonyl (Dmaoc) group has been developed as a polar protecting group for the amine side chain of lysine (B10760008) during peptide synthesis. nih.gov The Dmaoc group was shown to be stable during standard solid-phase peptide synthesis (SPPS) but could be efficiently removed under mild conditions using a thiol-containing buffer. Its polarity, imparted by the dimethylamino moiety, can improve the solubility of protected peptides, which is a significant advantage in the synthesis of long or hydrophobic peptide sequences. nih.gov
The fundamental reaction for peptide bond formation is the nucleophilic attack of a free amino group on an activated carboxyl group. researchgate.net The urea moiety in this compound is structurally related to intermediates in some modern coupling strategies. For instance, direct amide synthesis from carboxylic acids using urea as a nitrogen source has been developed, highlighting the reactivity of urea-like structures in amide bond formation. rsc.org
The key steps in peptide synthesis involving protecting groups are:
This cycle is repeated to build the desired peptide chain. masterorganicchemistry.com
Advanced Spectroscopic and Structural Elucidation of N Dimethylamino Carbonyl Glycine
Application of Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of N-[(dimethylamino)carbonyl]glycine in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
In ¹H NMR spectroscopy using a D₂O solvent, the spectrum exhibits distinct signals that correspond to the different proton environments within the molecule. The six protons of the dimethylamino group, being chemically equivalent, appear as a sharp singlet. The two protons on the α-carbon of the glycine (B1666218) moiety are observed as a doublet, a result of spin-spin coupling with the adjacent amide proton.
¹³C NMR spectroscopy, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, is crucial for identifying all carbon atoms, including the quaternary carbonyl carbons. A key signal in the ¹³C spectrum is that of the carbamoyl (B1232498) carbonyl carbon, which helps to distinguish the compound from potential isomeric impurities or synthetic artifacts. The presence of cis and trans rotamers, arising from restricted rotation around the C-N amide bond, can sometimes be observed in NMR spectra of similar N-substituted glycine derivatives, potentially leading to a doubling of some signals depending on the solvent and temperature.
| Nucleus | Functional Group | Chemical Shift (δ) in ppm | Signal Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Dimethylamino (-N(CH₃)₂) | 2.8 – 3.1 | Singlet | Represents the six equivalent methyl protons. |
| ¹H | Glycine α-protons (-CH₂-) | 3.7 – 4.0 | Doublet | Coupling with the adjacent N-H proton (J ≈ 5–6 Hz). |
| ¹³C | Carbamoyl Carbonyl (>N-C=O) | 165 – 170 | - | Essential for confirming the presence of the dimethylcarbamoyl group. |
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a primary technique for determining the molecular weight of this compound and confirming its elemental composition. Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for this polar molecule.
In positive-ion mode ESI-MS, this compound is readily detected as its protonated molecular ion, [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion is typically 147, corresponding to the expected molecular weight of 146.14 g/mol plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₅H₁₀N₂O₃) and distinguishing it from other compounds with the same nominal mass.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. While specific fragmentation data for this exact compound is not widely published, the fragmentation of related N-carbamoyl amino acids generally involves cleavage of the amide bonds and loss of small neutral molecules like CO₂ or dimethylamine (B145610), providing further confirmation of the molecule's connectivity.
| Technique | Ion Mode | Observed Ion | Expected m/z | Information Gained |
|---|---|---|---|---|
| Electrospray Ionization (ESI) | Positive | [M+H]⁺ | 147.07 | Confirms the molecular weight of the compound. |
Infrared and Raman Spectroscopic Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. Spectroscopic data for this compound confirms the presence of the key dimethylcarbamoyl and glycine moieties.
The IR spectrum is expected to show strong absorption bands characteristic of the various functional groups. Key vibrational modes include:
N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.
O-H Stretching: A broad band, typically in the 2500-3300 cm⁻¹ range, characteristic of the carboxylic acid O-H stretch.
C-H Stretching: Signals just below 3000 cm⁻¹ from the methyl and methylene (B1212753) groups.
Carbonyl (C=O) Stretching: Two distinct C=O stretching vibrations are expected. The amide I band (primarily C=O stretch) typically appears around 1650 cm⁻¹, while the carboxylic acid carbonyl stretch is found at higher wavenumbers, often near 1700-1750 cm⁻¹.
N-H Bending: The amide II band, a combination of N-H bending and C-N stretching, is usually observed around 1550 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to symmetric vibrations and less sensitive to highly polar groups like O-H, provides complementary information. The symmetric stretching of the C-N-C bonds of the dimethylamino group and the vibrations of the carbon backbone would be expected to yield distinct Raman signals.
| Functional Group | Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (Broad) | Weak |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1750 | Moderate |
| Amide (-CONH-) | N-H Stretch | 3300 - 3500 | Moderate |
| Amide (-CONH-) | C=O Stretch (Amide I) | ~1650 | Strong |
| Amine (-N(CH₃)₂) | C-H Stretch | 2850 - 3000 | Strong |
| Methylene (-CH₂-) | C-H Stretch | 2850 - 3000 | Strong |
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.
However, a search of the current scientific literature indicates that the single-crystal X-ray diffraction structure of this compound has not been explicitly reported. In the absence of experimental crystal data, computational modeling serves as a valuable alternative for predicting the molecule's three-dimensional shape and low-energy conformations.
Computational 3D conformer models are available through public databases such as PubChem. nih.gov These models are typically generated using force-field methods (e.g., MMFF94s) that calculate the energies of various possible conformations. These studies can predict key structural parameters such as the planarity of the amide group and the likely hydrogen bonding patterns that would be present in the solid state, such as dimers formed through the carboxylic acid groups. While not a substitute for experimental data, these computational models provide valuable insight into the steric and electronic properties of the molecule and its likely packing in a crystal lattice.
Theoretical and Computational Chemistry of N Dimethylamino Carbonyl Glycine
Quantum Chemical Simulations of Reaction Mechanisms
No specific studies on the quantum chemical simulations of reaction mechanisms involving N-[(dimethylamino)carbonyl]glycine were found in the available scientific literature.
Conformational Analysis and Energy Landscapes
While basic 3D conformer models may exist in databases, detailed conformational analysis and the corresponding energy landscapes for this compound have not been a subject of published research.
Prediction of Reactivity and Interaction Potentials
There are no available studies that predict the reactivity and interaction potentials of this compound through computational methods.
Computational Studies on Electronic Structure and Bonding
Dedicated computational studies on the electronic structure and bonding of this compound are not present in the reviewed scientific literature.
Biochemical and Biological Applications of N Dimethylamino Carbonyl Glycine Non Human Models
Utilization in Proteomics Research
N-[(dimethylamino)carbonyl]glycine and its derivatives are valuable tools in proteomics research for the study of protein structures and functions. One key application involves the differential dimethyl labeling of the N-termini of peptides. nih.gov In this method, lysine (B10760008) side chains are first blocked by guanidination, which prevents multiple labels from being incorporated. nih.gov This is followed by N-terminal labeling through reductive amination using isotopically labeled formaldehyde. nih.gov This technique, known as N-terminal dimethylation (2MEGA) after lysine guanidination (GA), allows for the relative quantification of peptide mixtures by analyzing the mass spectra of peptide pairs with different isotope tags. nih.gov The resulting mass difference between the labeled peptides enables accurate quantification. nih.gov
A significant advantage of this method is that only the N-termini of tryptic peptides are labeled, which simplifies the interpretation of fragment ion spectra for obtaining sequence information. nih.gov This labeling strategy has been successfully used to identify a range of proteins, including polymorphic variants and those present in low abundance in complex samples like bovine milk. nih.gov Furthermore, the use of N-terminal glycine (B1666218) as a label has been explored in the context of protein degradation studies. nih.gov Chemoenzymatic methods have been developed for the selective enrichment of proteoforms with N-terminal glycine, allowing for the analysis of thousands of unique peptides from over a thousand proteins. nih.gov This has provided insights into how N-terminal glycine can influence protein stability and degradation rates. nih.gov
| Research Area | Application of this compound derivatives | Key Findings |
| Quantitative Proteomics | Isotope-differential dimethyl labeling of peptide N-termini. nih.gov | Enables relative quantification of proteins in complex mixtures. nih.gov |
| Protein Identification | N-terminal labeling to simplify mass spectra. nih.gov | Facilitates the identification of low-abundance proteins and polymorphic variants. nih.gov |
| Protein Degradation Studies | Selective enrichment of N-terminal glycine proteoforms. nih.gov | Reveals the role of N-terminal glycine in protein stability and turnover. nih.gov |
Role as a Biochemical Probe in Cellular Systems
Due to its unique chemical properties, this compound is of interest as a biochemical probe. cymitquimica.com Its structure, which includes a glycine backbone, allows it to interact with biological systems. cymitquimica.com As a derivative of the simplest amino acid, it can be used to investigate molecular targets and pathways. cymitquimica.com The compound can act as a ligand, binding to proteins and enzymes and thereby modulating their activity. The specific interactions and pathways affected depend on the cellular context in which it is used. The presence of the dimethylamino group influences its reactivity and basicity, while the carbonyl group is indicative of an amide functionality. cymitquimica.com These features make it a versatile tool for exploring various biochemical processes. cymitquimica.com
Integration into Peptide Nucleic Acid (PNA) Architectures
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (AEG) peptide backbone. nih.govwikipedia.org This modification confers several advantageous properties to PNAs, including high binding affinity and sequence selectivity for complementary DNA and RNA, resistance to degradation by nucleases and proteases, and stability over a wide pH range. nih.govwikipedia.org this compound, as a derivative of glycine, is relevant to the fundamental structure of PNAs. The core AEG unit of PNA is a modified glycine. wikipedia.org
The versatility of the PNA backbone allows for various modifications to fine-tune its properties. nih.gov While direct incorporation of this compound itself into the PNA backbone is not the standard, the principle of modifying the glycine unit is central to the development of novel PNA analogs. For instance, chiral PNAs have been created by introducing substituents into the N-(2-aminoethyl)glycine backbone to improve their antisense and antigene properties. nih.gov These modifications aim to pre-organize the PNA structure for enhanced binding and specificity. nih.gov
The ability of PNAs to invade double-stranded DNA and form stable PNA-DNA duplexes has been harnessed in various biotechnological applications. nih.gov For example, gamma-modified PNAs (γPNAs) have been used to facilitate targeted DNA invasion, enabling enzymes like T7 endonuclease I to introduce double-strand breaks at specific genomic loci. nih.gov This PNA-guided system demonstrates the potential for programmable gene editing. nih.gov
| PNA Characteristic | Description | Relevance of Glycine Derivatives |
| Backbone Structure | Composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds. wikipedia.org | The fundamental building block is a modified glycine. |
| Binding Properties | High affinity and specificity for DNA and RNA. nih.govwikipedia.org | Modifications to the glycine backbone can enhance these properties. nih.gov |
| Stability | Resistant to nucleases and proteases. nih.govwikipedia.org | The peptide backbone provides enzymatic stability. wikipedia.org |
| Applications | Used in diagnostic assays, antisense therapies, and gene editing. wikipedia.orgnih.gov | The programmability of PNA allows for targeted molecular interventions. nih.gov |
Applications in Cell Culture Media and Biotechnology (General Context of Glycine Derivatives)
Glycine and its derivatives are essential components in many cell culture media formulations. mpbio.comhimedialabs.com Glycine itself is a non-essential amino acid that serves as a building block for proteins and is crucial for the synthesis of other biomolecules. chemimpex.com In cell culture, it also acts as a buffering agent, helping to maintain a stable pH, and as an osmoprotectant. himedialabs.comchemimpex.com
The use of glycine derivatives extends to various biotechnological applications. chemimpex.com For instance, in the production of recombinant proteins, the addition of glycine to the culture medium can enhance the yield and stability of the expressed proteins. chemimpex.com Glycine is also a component of buffers used in techniques like polyacrylamide gel electrophoresis (PAGE) and Western blotting. mpbio.com The versatility of glycine and its derivatives makes them valuable reagents in both research and industrial settings. chemimpex.com
Non Medical Industrial and Material Science Applications
Use in Chemical Synthesis and Reagent Development
While specific, large-scale industrial applications of N-[(dimethylamino)carbonyl]glycine are not widely documented, it serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a dimethylamino group, allows it to participate in a variety of chemical reactions. cymitquimica.com
The synthesis of this compound itself can be achieved through several methods, including the reaction of glycine (B1666218) with dimethylcarbamoyl chloride. Another method involves the use of Bredereck's reagent with glycine esters.
In the broader context of chemical synthesis, glycine derivatives are fundamental components. They are utilized in the creation of more complex molecules and peptides. nih.gov The development of methods for the direct alkylation and functionalization of glycine derivatives is an active area of research, highlighting their importance as synthetic intermediates. nih.govacs.orgnih.gov N-acyl glycines, a class of compounds to which this compound belongs, are also synthesized for various applications, with research focusing on green and efficient synthetic methods. scielo.brresearchgate.net
Table 1: Synthetic Information for this compound
| Property | Value |
| Chemical Formula | C5H10N2O3 |
| Molecular Weight | 146.14 g/mol |
| Synonyms | 2-(dimethylcarbamoylamino)acetic acid, (Dimethylcarbamoyl)glycine |
| CAS Number | 1060817-29-9 |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in polar solvents |
Potential in Catalysis and Ligand Design
The structural features of this compound suggest its potential as a ligand in catalysis. The presence of both nitrogen and oxygen atoms allows for the chelation of metal ions, a key characteristic of effective ligands. nih.gov Glycine and its derivatives can act as bidentate ligands, forming stable complexes with metal centers. nih.gov
Research has shown that glycine derivatives can be used in conjunction with catalysts, such as iron, for specific chemical transformations. acs.org For instance, iron-catalyzed C(sp3)–H cyanoalkylation of glycine derivatives has been achieved using pyridine-oxazoline ligands. acs.org Furthermore, photoinduced palladium catalysis has been employed for the direct alkylation of glycine derivatives. acs.org These examples underscore the potential for this compound and related compounds to serve as ligands or substrates in catalytic systems designed for creating complex organic molecules. chemscene.com The ability to fine-tune the electronic and steric properties of the glycine derivative by modifying the N-acyl group could allow for the development of highly selective and active catalysts.
Applications in Agrochemical Formulations (General Context of Glycine Derivatives)
In the field of agrochemicals, while direct applications of this compound are not prominent, the broader class of glycine derivatives sees significant use. One of the most well-known glycine derivatives is glyphosate, a broad-spectrum systemic herbicide. wikipedia.org
Table 2: Examples of Glycine Derivatives in Agrochemicals
| Compound/Derivative | Application | Function |
| Glyphosate | Herbicide | Inhibits an essential plant enzyme. wikipedia.org |
| Glycine Betaine | Biostimulant | Acts as an osmoprotectant, improving stress tolerance. fertilizantesyabonos.comdoraagri.commsbiotech.net |
| N-Acyl Glycine Surfactant | Pesticide | Shows repellent and toxicant activity against termites. scielo.br |
| Glycine | Pesticide | Can be used to control weeds. chemicalbook.com |
| Methionine | Pesticide | Can be used as a non-toxic option against certain caterpillars. wikipedia.org |
Role in Cosmetic Science (General Context of Glycine Derivatives)
Glycine and its derivatives are widely utilized in the cosmetic industry for their beneficial effects on skin and hair. specialchem.com While this compound is not a common cosmetic ingredient, other N-acyl glycines, such as sodium cocoyl glycinate, are frequently found in personal care products. paulaschoice.co.ukspecialchem.comzanchenglife.comatamanchemicals.com
Sodium cocoyl glycinate, derived from coconut oil and glycine, is a mild surfactant known for its gentle cleansing properties and its ability to produce a creamy lather. paulaschoice.co.ukspecialchem.comzanchenglife.comatamanchemicals.com It is often used in facial cleansers, body washes, and shampoos, particularly in formulations for sensitive skin. specialchem.comzanchenglife.com It can also function as an emulsifier, wetting agent, and foam stabilizer. paulaschoice.co.uk
Glycine itself is valued in cosmetics for its moisturizing and skin-softening properties. specialchem.comlesielle.com It is a component of the skin's natural moisturizing factor (NMF) and helps to retain moisture, improving skin hydration and elasticity. lesielle.comases.in Due to its small size, it can readily penetrate the skin. lesielle.com Glycine is also used in hair care products to condition and soften the hair. specialchem.comontosight.aiontosight.ai
The use of glycine derivatives in cosmetics highlights the potential for this compound to be explored for similar applications, should its properties prove suitable. The combination of glycine and glycerin in cosmetic formulations is common, with a focus on preventing discoloration. google.com
Table 3: Functions of Glycine Derivatives in Cosmetics
| Derivative Type | Example | Primary Function(s) |
| N-Acyl Glycinates | Sodium Cocoyl Glycinate | Mild surfactant, cleansing agent, foaming agent. paulaschoice.co.ukspecialchem.comzanchenglife.comatamanchemicals.comases.in |
| Amino Acid | Glycine | Moisturizer, skin-softening agent, hair conditioning agent. specialchem.comlesielle.com |
| N-methyl-N-coco acyl derivatives | Glycine, N-methyl-, N-coco acyl derivs., compds. with diethanolamine | Surfactant, foaming agent, emollient, moisturizing agent. ontosight.ai |
Future Research Directions for N Dimethylamino Carbonyl Glycine
Development of Novel Synthetic Pathways
Current synthetic strategies for N-substituted glycine (B1666218) derivatives often involve multi-step procedures that may lack efficiency or employ hazardous reagents. Future research should focus on developing novel, more direct, and environmentally benign synthetic pathways to N-[(dimethylamino)carbonyl]glycine.
One promising avenue is the exploration of one-pot synthesis methodologies . A potential approach could involve the direct reaction of glycine, or a protected glycine derivative, with a dimethylaminocarbonylating agent. The development of novel carbamoylating reagents that are stable, selective, and highly reactive under mild conditions would be a significant advancement.
Furthermore, the principles of green chemistry could be applied to the synthesis of this compound. nih.govresearchgate.netacs.org This would involve the use of aqueous reaction media, biodegradable catalysts, and energy-efficient processes to minimize the environmental impact. For instance, enzymatic catalysis could be explored for the formation of the ureido bond, offering high selectivity and mild reaction conditions.
The solid-phase synthesis approach, commonly used for creating libraries of N-substituted glycine oligomers (peptoids), could also be adapted for the efficient production of this compound and its analogs. nih.govresearchgate.net This would facilitate the rapid generation of a diverse set of related compounds for screening in various applications.
Table 1: Potential Synthetic Approaches for this compound
| Approach | Description | Potential Advantages |
| One-Pot Synthesis | Direct reaction of glycine precursors with a dimethylaminocarbonylating agent in a single reaction vessel. | Increased efficiency, reduced waste, and lower cost. |
| Green Chemistry | Utilization of environmentally friendly solvents (e.g., water), catalysts, and reaction conditions. | Minimized environmental impact and enhanced safety. |
| Solid-Phase Synthesis | Stepwise construction of the molecule on a solid support, allowing for easy purification and automation. | High throughput, suitability for library synthesis. |
| Enzymatic Catalysis | Use of enzymes to catalyze the formation of the ureido linkage. | High selectivity, mild reaction conditions, and sustainability. |
Exploration of Undiscovered Reactivity Profiles
The unique combination of a ureido group and a carboxylic acid in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations of this compound.
The carboxylic acid moiety is a prime site for various chemical modifications. It can be readily converted into esters, amides, and acid halides, providing a handle for conjugation to other molecules of interest, such as peptides, polymers, or fluorescent probes. The reactivity of this group is well-established for amino acids in general. youtube.com
The ureido group offers intriguing possibilities for novel reactions. The reactivity of the N-H proton and the carbonyl group within the ureido linkage could be exploited in cyclization reactions to form heterocyclic structures. Additionally, the potential for the ureido group to act as a ligand for metal coordination could be investigated, opening up avenues in coordination chemistry and catalysis. The reactivity of acyl groups, in general, is influenced by the nature of the leaving group and resonance effects. wikipedia.org
Systematic studies on the stability of this compound under various conditions (pH, temperature, and in the presence of different reagents) would also be crucial for its potential applications.
Expansion of Biochemical Tool Applications
Given that this compound is a derivative of a fundamental biological building block, its potential as a biochemical tool is significant. Glycine and its derivatives play crucial roles in numerous biological processes, including protein synthesis and neurotransmission. wikipedia.orgyoutube.comstudy.com
One area of exploration is its use as a molecular probe . By attaching a reporter group (e.g., a fluorophore or a biotin tag) to the carboxylic acid terminus, this compound could be used to study biological systems where glycine recognition is important.
Furthermore, the incorporation of this compound into peptides could modulate their structure and function. The ureido group could act as a hydrogen bond donor and acceptor, potentially influencing the secondary structure of peptides. This could lead to the development of novel peptidomimetics with enhanced stability or altered biological activity. N-acyl amides, a related class of compounds, have been shown to have diverse biological activities, including roles in cell signaling. wikipedia.org
The potential for this compound to interact with specific enzymes or receptors could also be investigated. For example, its structural similarity to certain metabolites might allow it to act as an inhibitor or modulator of metabolic pathways. N-acylated amino acids are known to be involved in various metabolic pathways. nih.gov
Advanced Computational Modeling for Structure-Function Relationships
Computational modeling can provide invaluable insights into the structure, properties, and potential functions of this compound, guiding experimental efforts.
Quantum mechanical calculations can be employed to determine the molecule's conformational preferences, electronic structure, and reactivity. These calculations can help to predict the most stable conformations of the molecule and identify the most likely sites for chemical reactions.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in aqueous solution or in the presence of biological macromolecules. nih.gov These simulations can provide information on its solvation properties, its interactions with water molecules, and its potential binding modes to proteins or other biological targets.
Docking studies can be performed to predict the binding affinity and orientation of this compound to the active sites of specific enzymes or receptors. This can help to identify potential biological targets for the compound and guide the design of more potent analogs. Computational methods have been successfully used to design and model amino acid derivatives and their interactions with proteins. nih.govacs.orgmdpi.commaranasgroup.com
By combining these computational approaches, a comprehensive understanding of the structure-function relationships of this compound can be developed, accelerating its exploration as a novel chemical entity with potential applications in various scientific fields.
Q & A
What are the established synthetic routes for N-[(dimethylamino)carbonyl]glycine, and how do reaction conditions influence yield?
Basic
The compound is typically synthesized via carbodiimide-mediated coupling of glycine with dimethylcarbamoyl chloride. A common protocol involves dissolving glycine in anhydrous dimethylformamide (DMF), activating the carboxyl group with N,N'-dicyclohexylcarbodiimide (DCC) at 0–4°C, followed by dropwise addition of dimethylcarbamoyl chloride . Yield optimization requires strict moisture control (to prevent hydrolysis of the carbamoyl group) and stoichiometric excess of the acylating agent (1.2–1.5 equivalents).
Advanced
Competing side reactions, such as N-over O-acylation or dimerization, can reduce yield. Advanced protocols employ mixed anhydride methods using isobutyl chloroformate under inert atmospheres to minimize side products . Kinetic studies suggest reaction temperatures below 10°C favor selective acylation, while higher temperatures (25°C) accelerate undesired glycine self-condensation. Monitoring via thin-layer chromatography (TLC, eluent: ethyl acetate/methanol 4:1) is critical for real-time optimization .
How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Basic
1H NMR in D2O reveals distinct signals: the dimethylamino group appears as a singlet at δ 2.8–3.1 ppm, while the glycine α-protons split into a doublet (J = 5–6 Hz) near δ 3.7–4.0 ppm due to coupling with the adjacent carbonyl . Electrospray ionization mass spectrometry (ESI-MS) in positive mode typically shows [M+H]+ at m/z 146.
Advanced
13C NMR and DEPT-135 experiments are essential to confirm the carbamoyl carbonyl (δ 165–170 ppm) and distinguish it from ester or amide artifacts. For complex mixtures, high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can differentiate isobaric impurities, such as N-methylated byproducts . Contradictions in reported spectral data often arise from pH-dependent tautomerization; thus, buffering samples to pH 7–8 stabilizes the zwitterionic form .
What strategies mitigate batch-to-batch variability in biological activity studies of this compound?
Advanced
Variability often stems from trace metal contamination (e.g., Fe³⁺, Cu²⁺) that chelates the dimethylamino carbonyl group, altering reactivity. Pre-treatment with Chelex resin or EDTA washing reduces metal interference . Purity thresholds (>98% by HPLC, using a C18 column and 0.1% TFA/ACN gradient) must be enforced. For enzymatic studies, activity assays should include controls with structurally analogous inhibitors (e.g., N-acetyl glycine) to isolate target-specific effects .
How does the dimethylamino carbonyl group influence metal ion binding compared to other glycine derivatives?
Advanced
The dimethylamino carbonyl moiety exhibits selective chelation of transition metals (e.g., Pd²⁺, Cu²⁺) via its lone electron pairs on the carbonyl oxygen and dimethylamino nitrogen. Comparative studies with N,N-dioctylglycine show weaker binding constants (log K ~3.5 vs. 5.2 for Pd²⁺) due to steric hindrance from the dimethyl groups . X-ray crystallography or isothermal titration calorimetry (ITC) is recommended to quantify binding affinities under physiologically relevant ionic strengths .
What are the critical parameters for ecological risk assessment of this compound in laboratory wastewater?
Basic
No ecotoxicology data exists for this compound . Basic protocols involve biodegradability testing via OECD 301F (modified Sturm test) and acute toxicity assays using Daphnia magna. Preliminary hydrolysis studies (pH 2–12, 25–60°C) can identify persistent metabolites.
Advanced
Advanced workflows integrate computational QSAR models (e.g., EPI Suite) to predict bioaccumulation potential (log P ~-0.5 suggests low risk) and prioritize in vivo testing. Researchers must design closed-loop degradation systems using TiO2 photocatalysis or ozonation to neutralize the compound before disposal .
How should conflicting reactivity data in literature be reconciled during experimental design?
Advanced
Contradictions often arise from solvent polarity effects. For example, nucleophilic substitution at the carbonyl group proceeds faster in polar aprotic solvents (DMF, DMSO) but is suppressed in water due to hydration . Meta-analyses of published kinetic data (e.g., Arrhenius plots) can identify solvent-specific activation energies. Collaborative reproducibility studies using standardized reagents (e.g., Sigma-Aldryl grade) are recommended to resolve disparities .
What role does this compound play in peptide mimetic design?
Advanced
The dimethylamino carbonyl group serves as a conformationally restricted surrogate for natural amino acid side chains. In silico docking studies (AutoDock Vina) reveal enhanced binding to protease active sites compared to glycine, likely due to charge-assisted hydrogen bonding . Solid-phase synthesis protocols recommend Fmoc-protected derivatives to prevent undesired acylation during chain elongation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
